Fmoc-Cys(Trt)-OH

Overview

Description

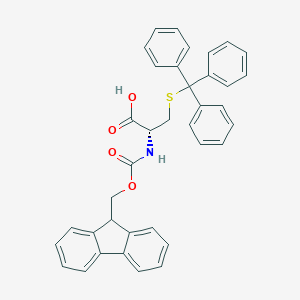

Fmoc-Cys(Trt)-OH is a protected cysteine derivative widely used in solid-phase peptide synthesis (SPPS) under Fmoc/t-Bu chemistry. The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while the triphenylmethyl (Trt) group shields the thiol (-SH) side chain of cysteine. This dual protection ensures compatibility with iterative Fmoc deprotection (via piperidine) and minimizes undesired disulfide bond formation during synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Trt)-OH typically involves the protection of the cysteine thiol group with a trityl group and the amino group with a 9-fluorenylmethoxycarbonyl group. The process begins with the reaction of cysteine with trityl chloride in the presence of a base to form the trityl-protected cysteine. This intermediate is then reacted with 9-fluorenylmethoxycarbonyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Cys(Trt)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The trityl and 9-fluorenylmethoxycarbonyl groups can be removed under acidic and basic conditions, respectively.

Coupling Reactions: It can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.

Common Reagents and Conditions:

Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide are used for peptide coupling reactions.

Major Products Formed:

Deprotected Cysteine: Removal of the protecting groups yields free cysteine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with cysteine residues.

Scientific Research Applications

Chemistry: Fmoc-Cys(Trt)-OH is extensively used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the synthesis of peptides with multiple disulfide bonds .

Biology: In biological research, this compound is used to synthesize peptides that are used as probes or inhibitors in various biochemical assays .

Medicine: In medicinal chemistry, peptides synthesized using this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive peptides .

Mechanism of Action

The primary function of Fmoc-Cys(Trt)-OH is to protect the thiol and amino groups of cysteine during peptide synthesis. The trityl group protects the thiol group from oxidation and other side reactions, while the 9-fluorenylmethoxycarbonyl group protects the amino group from unwanted reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Key Properties:

- Cleavage Conditions : The Trt group is efficiently removed with 95% trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS) or ethanedithiol .

- Synthesis Efficiency : Demonstrated in automated SPPS workflows, Fmoc-Cys(Trt)-OH achieves >98.5% purity under optimized conditions, with residual impurities (e.g., Trt-Cl, Fmoc-Osu) carefully controlled .

- Applications : Critical for synthesizing cysteine-rich peptides, such as cyclic peptides (e.g., somatostatin analogues) and therapeutic proteins requiring controlled disulfide bond formation .

Comparison with Similar Cysteine Derivatives

This compound is part of a broader family of cysteine-protecting strategies. Below, we compare its properties with Fmoc-Cys(Acm)-OH , Fmoc-Cys(t-Bu)-OH , Fmoc-Cys(Mmt)-OH , and Fmoc-Cys(SIT)-OH (Table 1).

Table 1: Comparative Analysis of Cysteine Derivatives

This compound vs. Fmoc-Cys(Acm)-OH

- Cleavage Specificity :

- Applications: Trt: Preferred for single-step deprotection (e.g., cyclic peptide head-to-tail cyclization) . Acm: Ideal for multi-disulfide peptides (e.g., selenoprotein F analogues), where Acm-protected cysteines are selectively oxidized after Trt removal .

This compound vs. Fmoc-Cys(Mmt)-OH

- Acid Sensitivity :

- Use Cases :

This compound vs. Fmoc-Cys(SIT)-OH

- Novelty: SIT: A recently developed "multifaceted" thiol protector (sec-isoamyl mercaptan), enabling simultaneous protection of multiple cysteines in a single synthesis batch .

- Synergy :

Biological Activity

Fmoc-Cys(Trt)-OH, or N-α-Fmoc-S-trityl-L-cysteine, is a protected form of the amino acid cysteine that plays a crucial role in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound is characterized by its unique protective groups, which provide stability and facilitate the selective incorporation of cysteine into peptides. The biological activity of this compound is significant, with implications in various fields including medicinal chemistry, biochemistry, and pharmaceutical development.

Chemical Structure and Properties

Chemical Formula : C₃₇H₃₁NO₄S

Molecular Weight : 585.7 g/mol

CAS Number : 103213-32-7

This compound features two protective groups: the Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group, while the Trt (trityl) group protects the thiol group of cysteine. This dual protection allows for controlled reactions during peptide synthesis, making it a valuable building block for complex peptides.

- Target of Action : The primary target of this compound is the thiol group in cysteine residues within peptides and proteins.

- Mode of Action : The compound enables native chemical ligation (NCL), a method that facilitates the formation of peptide bonds between cysteine residues.

- Biochemical Pathways : It is involved in pathways related to protein synthesis and modification, allowing for the formation of disulfide bonds that are critical for protein stability.

Antitumor Properties

Research indicates that this compound exhibits antitumor activity by binding to serum albumin, which inhibits protein synthesis in cancer cells, leading to cell death . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Peptide Synthesis

This compound is extensively used in synthesizing peptides that serve as probes or inhibitors in biochemical assays . Its ability to protect the thiol group while allowing for selective reactions makes it ideal for constructing peptides with multiple disulfide bonds.

Medicinal Chemistry

In medicinal chemistry, peptides synthesized using this compound are being explored as therapeutic agents, including peptide-based drugs and vaccines . The compound's stability and ease of deprotection make it suitable for large-scale peptide synthesis in pharmaceutical applications.

Case Studies

Case Study 1: Antitumor Activity

A study demonstrated that this compound could inhibit protein synthesis in cancerous cells by binding to serum albumin. This interaction was shown to trigger apoptosis in various cancer cell lines, suggesting a promising avenue for developing new antitumor therapies .

Case Study 2: Peptide Synthesis Efficiency

In a series of experiments focused on solid-phase synthesis, researchers successfully incorporated this compound into complex peptides. The efficiency of deprotection and subsequent coupling reactions was evaluated, revealing minimal side reactions and high yields of desired products .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₃₇H₃₁NO₄S |

| Molecular Weight | 585.7 g/mol |

| CAS Number | 103213-32-7 |

| Protective Groups | Fmoc (amino), Trt (thiol) |

| Solubility | Soluble in organic solvents |

Q & A

Basic Research Questions

Q. What are the standard coupling conditions for introducing Fmoc-Cys(Trt)-OH in Fmoc-based solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically activated using symmetrical anhydrides or DIPCDI/HOBt to minimize enantiomerization during coupling . For automated synthesizers like the Applied Biosystems Model 431A, coupling efficiency is enhanced by avoiding phosphonium/uronium reagents (e.g., HBTU, PyBOP) unless collidine is used as the base to suppress racemization . Standard protocols recommend double couplings for residues prone to steric hindrance.

Q. How does the Trityl (Trt) group protect cysteine thiols, and what are its limitations?

- Methodological Answer : The Trt group provides acid-labile protection for cysteine thiols, preventing disulfide bond formation during synthesis. It is removed using 95% TFA with 1–5% triisopropylsilane (TIS) as a scavenger . However, Trt may exhibit incomplete deprotection in peptides with multiple disulfide bonds, necessitating alternative protecting groups (e.g., Acm, Thp) for orthogonal strategies .

Q. What solvent systems are recommended for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : this compound has limited solubility in DMSO (<49.7 mg/mL) but dissolves better in ethanol (≥7.3 mg/mL). For stock solutions, heating to 37°C with sonication is advised . Low solubility may require pre-activation in minimal DMF or dichloromethane (DCM) to avoid aggregation during SPPS .

Advanced Research Questions

Q. How can racemization be minimized when coupling this compound using uronium/phosphonium reagents?

- Methodological Answer : Racemization risk increases with uronium reagents (e.g., HBTU) due to base-induced epimerization. Substituting DIEA with collidine (a weaker base) reduces this risk while maintaining coupling efficiency . For critical sequences, coupling at 0–4°C further suppresses enantiomer formation .

Q. What chromatographic methods optimize purification of this compound from crude mixtures?

- Methodological Answer : Displacement chromatography on silica columns (e.g., LiChroprep Si-60) using chloroform as the carrier and benzyltributylammonium (BTBA) as the displacer achieves >95% purity. Scaling requires maintaining a 50 mg/mL sample load per gram of silica and adjusting flow rates to match breakthrough times .

Q. How do alternative thiol-protecting groups (e.g., Acm, Thp, t-Bu) compare to Trt in complex peptide syntheses?

- Methodological Answer :

- Acm : Stable to TFA but requires iodine for deprotection, enabling orthogonal strategies for disulfide bond formation .

- Thp : Acid-cleavable (like Trt) but offers faster deprotection kinetics, reducing side reactions in sensitive sequences .

- t-Bu : Requires stronger acids (e.g., HF) for removal, limiting compatibility with standard SPPS workflows .

Comparative studies recommend Trt for simplicity and Acm/Thp for multi-disulfide systems .

Q. What experimental strategies mitigate low yields in this compound-mediated disulfide bond formation?

- Methodological Answer : Low yields often arise from premature oxidation or steric hindrance. Strategies include:

- On-resin oxidation : Use iodine in methanol/water (1:4) post-synthesis to form intramolecular disulfides .

- Directed disulfide pairing : Introduce Cys residues with orthogonal protecting groups (e.g., Trt + Acm) for sequential deprotection and oxidation .

Q. Key Research Findings

- Synthesis Efficiency : Symmetrical anhydride activation reduces racemization by 30% compared to uronium reagents .

- Purification Scalability : Displacement chromatography scales linearly from analytical (100 mg) to preparative (9.5 g) loads with consistent yield .

- Protecting Group Stability : Trt exhibits 98% stability under standard SPPS conditions but <80% in prolonged TFA exposures, necessitating scavenger optimization .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPUVPNPAJWHZ-UMSFTDKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145699 | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103213-32-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103213-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha)-fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103213327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(alpha)-Fluorenylmethyloxycarbonyl-S-tritylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.